

Application Note: Determination of Endothall in Water by Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Endothall	
Cat. No.:	B8811652	Get Quote

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Endothall** in drinking and environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). **Endothall**, a widely used herbicide, requires derivatization prior to GC analysis due to its low volatility. This protocol is based on the principles outlined in EPA Method 548.1, which involves solid-phase extraction (SPE) to concentrate the analyte, followed by methylation to form the more volatile dimethyl ester of **Endothall**. The subsequent analysis by GC-MS provides excellent selectivity and sensitivity for the detection and quantification of this compound.

Introduction

Endothall is an organic compound used as a terrestrial and aquatic herbicide.[1][2][3] Its presence in water sources is regulated by environmental agencies due to potential health concerns.[1][3][4] Therefore, a reliable and validated analytical method is crucial for monitoring its levels in drinking and surface water. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of organic compounds. However, the inherent chemical properties of **Endothall** (a dicarboxylic acid) make it unsuitable for direct GC analysis. This method overcomes this limitation through a derivatization step, converting **Endothall** to its dimethyl ester, which is amenable to gas



chromatography. The protocol described herein provides a comprehensive workflow from sample collection to final analysis.

Experimental Workflow

The overall experimental workflow for the analysis of **Endothall** by GC-MS is depicted below.



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Caption: Experimental workflow for **Endothall** analysis.

Methodology

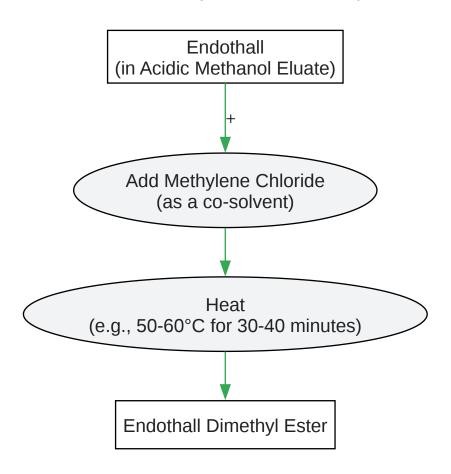
- 1. Sample Collection and Preservation
- Collect grab samples in clean glass containers.[5][6]
- If the sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample to the collection bottle before sampling.
- Upon collection, store samples refrigerated at 4°C and protect them from light.[5][7]
- For biologically active samples, acidify to a pH of 1.5-2 with a 1:1 solution of HCl:H2O.[5][7]
- The maximum holding time for samples is 7 days before extraction and 14 days for extracts.
 [5][7][8]
- 2. Solid-Phase Extraction (SPE)
- Use a liquid-solid extraction (LSE) cartridge containing an intermediate-strength, tertiary amine anion exchanger.



- Condition the SPE cartridge with appropriate solvents.[5]
- Pass a 100 mL water sample through the conditioned cartridge.[5]
- Elute the retained **Endothall** from the cartridge with acidic methanol.[5][8]

3. Derivatization

The derivatization of **Endothall** to its dimethyl ester is a critical step for GC-MS analysis.



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Caption: Derivatization of Endothall.

- To the acidic methanol eluate, add a small volume of methylene chloride as a co-solvent.[5] [8]
- Heat the mixture to facilitate the formation of the dimethyl ester of **Endothall**. A common procedure is heating at 50-60°C for 30-40 minutes.[6][8]



- 4. Liquid-Liquid Extraction and Concentration
- After derivatization, add salted reagent water to the mixture and partition the **Endothall** dimethyl ester into methylene chloride.[5][8]
- Collect the methylene chloride layer.
- Reduce the volume of the extract, typically to 1 mL, using a gentle stream of nitrogen.[5]

5. GC-MS Analysis

- Analyze the concentrated extract using a gas chromatograph equipped with a mass spectrometer detector.[5][7] A flame ionization detector (FID) can also be used, but MS is preferred for its selectivity.
- A megabore capillary column is often used for the separation.[5]

Parameter	Value	Reference
GC Column	DB-5 fused silica capillary, 30 m x 0.25 mm, 0.25 μm film	[9]
Injector Temperature	200°C	[9]
MS Inlet Temperature	200°C	[9]
Oven Program	Hold at 80°C for 5 min, then ramp to 260°C at 10°C/min, hold for 10 min	[9]
Carrier Gas	Helium	-
Injection Volume	1-2 μL	[9]
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan	-

Quantitative Data



The following table summarizes typical performance data for the GC-MS analysis of **Endothall** based on EPA Method 548.1.

Parameter	Value	Notes	Reference
Method Detection Limit (MDL)	1.79 μg/L (GC/MS)	Determined from seven replicate analyses of a fortified reagent water sample.	[9]
Retention Time	16.02 min	On a DB-5 column with the specified temperature program.	[9]
Internal Standard	Acenaphthene-d10	-	[6][9]

Interferences

- Glassware Contamination: Ensure all glassware is thoroughly cleaned to avoid contamination.[5][7]
- Reagent Purity: Use high-purity reagents to minimize background interference.[5][7]
- Matrix Interferences: High concentrations of calcium, magnesium, and sulfate ions in the sample can interfere with the ion-exchange process during SPE, potentially reducing Endothall recovery.[5][8][10] Sample dilution or the addition of a chelating agent like EDTA may be necessary for such matrices.[10]

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

- Laboratory Reagent Blanks (LRB): Analyze a blank sample with each batch to check for contamination.[5]
- Laboratory Fortified Blanks (LFB): Analyze a blank sample spiked with a known concentration of Endothall to assess accuracy.[5]



- Laboratory Fortified Matrix Samples: Spike a real sample with a known amount of Endothall
 to evaluate matrix effects.[5]
- Initial Demonstration of Capability: Each analyst must demonstrate the ability to generate acceptable results with this method.[5]

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of **Endothall** in water samples. The key steps of solid-phase extraction and derivatization are crucial for achieving the necessary sensitivity and chromatographic performance. Adherence to the detailed protocol and quality control measures will ensure the generation of high-quality, defensible data for regulatory and research purposes. While this method is robust, alternative techniques such as IC-MS/MS exist that may offer direct analysis without derivatization.[1][3][4]

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